molecular formula C62H92N16O10 B607638 Gilteritinib fumarate CAS No. 1254053-84-3

Gilteritinib fumarate

Cat. No. B607638
M. Wt: 1221.52
InChI Key: UJOUWHLYTQFUCU-WXXKFALUSA-N
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Description

Gilteritinib, also known as ASP2215, is a small molecule part of the FLT3 tyrosine kinase inhibitors . It is used to treat acute myeloid leukemia with an FMS-like tyrosine kinase 3 (FLT3) mutation that has come back or has not improved after previous treatments . It was developed by Astellas Pharma .


Molecular Structure Analysis

Gilteritinib is a pyrazinecarboxamide derivative that showed high selectivity to FLT3 . Its molecular formula is C29H44N8O3 and it has a molar mass of 552.724 g·mol −1 .


Chemical Reactions Analysis

Gilteritinib demonstrated highly specific potent inhibition of FLT3 receptors with ITD and D835 mutations and weak activity against FLT3 receptors expressing the F691L gatekeeper mutation .


Physical And Chemical Properties Analysis

Gilteritinib is a round, light yellow film-coated tablet . Its molecular formula is C29H44N8O3 and it has a molar mass of 552.724 g·mol −1 .

Scientific Research Applications

  • Effective in FLT3-Mutated AML : Gilteritinib fumarate has demonstrated efficacy as a treatment option for adult patients with relapsed or refractory FLT3-mutated AML. It shows higher response rates and longer overall survival compared to salvage chemotherapy (Mori & Hidaka, 2021).

  • Mechanism of Action : It is an orally bioavailable inhibitor of receptor tyrosine kinases, including FLT3, AXL, anaplastic lymphoma kinase (ALK), and leukocyte receptor tyrosine kinase (LTK). This inhibition leads to reduced proliferation in cancer cells that overexpress these RTKs (Definitions, 2020).

  • Resistance Mechanisms : In some patients, secondary clinical resistance to gilteritinib has been observed due to the activation of the RAS/MAPK pathway, FLT3-F691L gatekeeper mutations, or BCR-ABL1 fusions (McMahon et al., 2019).

  • Combination with Chemotherapy : Gilteritinib combined with induction and consolidation chemotherapy in newly diagnosed AML patients has been evaluated for safety/tolerability and antitumor activity. High response rates were observed in FLT3 mutation-positive subjects (Pratz, 2018).

  • Global Approval for Treatment : Gilteritinib has been approved in several countries for the treatment of relapsed or refractory AML with FLT3 mutation. It inhibits FLT3 signaling, thereby inducing apoptosis in AML cells (Dhillon, 2019).

  • Pharmacokinetics and Drug Monitoring : Studies have developed methods for quantifying gilteritinib in human plasma, which is important for therapeutic drug monitoring and ensuring patient safety (Zhang et al., 2022).

  • Clinical Activity in Previously Treated Patients : Gilteritinib remains clinically active in relapsed/refractory FLT3 mutated AML previously treated with FLT3 inhibitors, demonstrating its potential as an effective treatment option in these cases (Numan et al., 2022).

Safety And Hazards

Gilteritinib may cause skin irritation, serious eye irritation, and respiratory irritation . It should be used only outdoors or in a well-ventilated area .

Future Directions

Gilteritinib’s rapid advance to approval was the result of efficient translation of all that had been learned about the disease and the target, FMS-like tyrosine kinase-3 (FLT3), over the prior 2 decades . Further studies will be needed to identify which additional clinical and molecular features predict for response of FLT3-TKD AML to gilteritinib .

properties

IUPAC Name

(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C29H44N8O3.C4H4O4/c2*1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36;5-3(6)1-2-4(7)8/h2*5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34);1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOUWHLYTQFUCU-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H92N16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027950
Record name Gilteritinib fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1221.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gilteritinib fumarate

CAS RN

1254053-84-3
Record name Gilteritinib fumarate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254053843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gilteritinib fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GILTERITINIB FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RZZ0Z1GJT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
43
Citations
H Xu, L Chen, Y Chen, Y Fu, F Xu, G Chen - Russian Chemical Bulletin, 2023 - Springer
… Based on the synthetic routes to Gilteritinib 1 and its intermediates described above, we designed a new approach to Gilteritinib fumarate 1 (Scheme 6). At the first stage of the synthesis…
Number of citations: 0 link.springer.com
M Mori, K Hidaka - Folia Pharmacologica Japonica, 2021 - search.ebscohost.com
… Gilteritinib fumarate (Xospata® tablets 40 mg) is a novel, highly selective, oral FMS-like … In conclusion, in vitro, in vivo, and clinical data indicate that gilteritinib fumarate is an effective …
Number of citations: 3 search.ebscohost.com
M Bocchia, AM Carella, A Mulè, L Rizzo… - Pharmacogenomics …, 2022 - Taylor & Francis
… Citation2 Gilteritinib fumarate, the first second generation FLT3 inhibitor available on the market, is a potent inhibitor of both FLT3-ITD and TKD, interfering with signaling and …
Number of citations: 2 www.tandfonline.com
F Kuusisto, D Page, R Stewart - F1000Research, 2020 - f1000research.com
Background: The rapid spread of illness and death caused by the severe respiratory syndrome coronavirus 2 (SARS-CoV-2) and its associated coronavirus disease 2019 (COVID-19) …
Number of citations: 8 f1000research.com
S Matsushita, K Tachibana, T Kusakabe… - Clinical and …, 2021 - Wiley Online Library
For drugs that are intended to fill unmet medical needs, such as the treatment of rare diseases or a subtype of cancer, it can take a long time to conduct confirmatory clinical trials due to …
Number of citations: 7 ascpt.onlinelibrary.wiley.com
V Tomaz, K Griesi-Oliveira, RD Puga, BJ Conti… - Frontiers in …, 2022 - frontiersin.org
… with nimesulide: azacitidine, gilteritinib fumarate, cladribine, doxorubicin … , gilteritinib fumarate, cladribine, and fludarabine in the HL-60 cell line; azacitidine, gilteritinib fumarate, …
Number of citations: 5 www.frontiersin.org
S Dhillon - Drugs, 2019 - Springer
Gilteritinib (Xospata ® ) is an orally available small molecule receptor tyrosine kinase inhibitor developed by Astellas Pharma in collaboration with Kotobuki Pharmaceutical for the …
Number of citations: 98 link.springer.com
W Liu, Q Li, J Hu, H Wang, F Xu, Q Bian - Bioorganic & Medicinal Chemistry, 2019 - Elsevier
A concept, natural products derivatization method (NPDM), was introduced to assess the influence of natural products on the discovery of targeted anticancer agents. Subsequently, 106 …
Number of citations: 17 www.sciencedirect.com
CD DiNardo, AH Wei - Blood, The Journal of the American …, 2020 - ashpublications.org
The acute myeloid leukemia (AML) treatment landscape has changed substantially since 2017. New targeted drugs have emerged, including venetoclax to target B-cell lymphoma 2, …
Number of citations: 212 ashpublications.org
K Traynor - AM J HEALTH-SYST PHARM, 2019 - academic.oup.com
As part of FDA’s MedWatch program, important changes to the safety labeling of drugs and therapeutic biologicals, including boxed warnings, are posted on the agency’s website. …
Number of citations: 2 academic.oup.com

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